[1H-inden-3-yl]methylamine
Description
[1H-inden-3-yl]methylamine is a bicyclic aromatic amine characterized by a methylamine group (-CH₂NH₂) attached to the 3-position of the 1H-indene scaffold. The indene core consists of a fused benzene and cyclopentene ring system, conferring rigidity and planar geometry to the molecule. This structural motif is prevalent in pharmaceuticals and organic synthesis intermediates due to its capacity to engage in π-π stacking and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3H-inden-1-ylmethanamine |
InChI |
InChI=1S/C10H11N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,6H,5,7,11H2 |
InChI Key |
NNLOACYOPXNZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Indene Family
(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic Acid (Sulindac Analog)
- Structure : Features an acetic acid group at the 3-position of indene and a benzylidene substituent.
- Properties : Demonstrates COX-1 selectivity, anti-inflammatory activity, and higher polarity due to the carboxylic acid group.
- Comparison : Unlike [1H-inden-3-yl]methylamine, the acetic acid moiety increases solubility in aqueous media but reduces membrane permeability. The methylamine derivative’s basicity (pKa ~10.6) may enhance interactions with acidic residues in enzyme active sites .
(R)-Dimethyl 2-(1-Benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate
- Structure: Contains an inden-2-yl group linked to a malonate ester and pyrrolidinone ring.
- Properties : Used as a chiral intermediate in alkaloid synthesis. The ester groups improve stability during synthetic steps but limit reactivity compared to the primary amine in this compound .
Simple Methylamine Derivatives
Methylamine (CH₃NH₂)
- Structure : A primary aliphatic amine.
- Properties : Highly volatile (b.p. −6.3°C), water-soluble, and a weak base (pKa 10.6). Used industrially in pesticide and pharmaceutical synthesis.
- Comparison : The indene scaffold in this compound significantly increases molecular weight (~147 g/mol vs. 31 g/mol) and reduces volatility, making it more suitable for solid-phase applications. The aromatic system also introduces UV absorption properties absent in methylamine .
2-(1-Methyl-1H-indol-3-yl)ethylamine
- Structure : An ethylamine group attached to an indole ring.
- Properties : Exhibits fluorescence and serotonin receptor affinity. The indole nitrogen participates in hydrogen bonding, unlike the indene system.
Reactivity and Functionalization
- Nucleophilicity : The methylamine group in this compound is less nucleophilic than aliphatic methylamine due to electron-withdrawing effects from the aromatic indene ring. This contrasts with 2-(1H-indol-3-yl)ethylamine, where resonance donation from indole enhances reactivity .
- Thermal Stability : Indene derivatives generally exhibit higher thermal stability than aliphatic amines. For example, sulindac analogs decompose above 200°C, whereas methylamine gas is flammable at room temperature .
Table 1: Key Properties of this compound and Comparators
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